molecular formula C22H25N3O3 B3290923 2-(3,5-dimethylpiperidin-1-yl)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide CAS No. 868966-10-3

2-(3,5-dimethylpiperidin-1-yl)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide

Cat. No.: B3290923
CAS No.: 868966-10-3
M. Wt: 379.5 g/mol
InChI Key: XZKDGTWGTSBDNN-UHFFFAOYSA-N
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Description

2-(3,5-dimethylpiperidin-1-yl)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide is a synthetic compound featuring a chromeno[4,3-b]pyridin core fused with a 5-oxo group and substituted with a 4-methyl moiety. The acetamide side chain is functionalized with a 3,5-dimethylpiperidinyl group, which may enhance lipophilicity and modulate interactions with biological targets.

Properties

IUPAC Name

2-(3,5-dimethylpiperidin-1-yl)-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-13-8-14(2)11-25(10-13)12-19(26)23-18-9-15(3)20-21(24-18)16-6-4-5-7-17(16)28-22(20)27/h4-7,9,13-14H,8,10-12H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKDGTWGTSBDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC(=O)NC2=NC3=C(C(=C2)C)C(=O)OC4=CC=CC=C43)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,5-dimethylpiperidin-1-yl)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide is a synthetic organic molecule with a complex structure, featuring a piperidine ring and a chromeno-pyridine moiety. Its molecular formula is C₁₈H₃₁N₃O₂, and it has a molecular weight of approximately 312.41 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Structural Characteristics

The unique structure of this compound includes:

  • Piperidine Ring : Contributes to the compound's pharmacological properties.
  • Chromeno-Pyridine Moiety : Implicated in various biological interactions.

Table 1: Structural Features Comparison

Compound NameStructureUnique Features
This compoundStructureComplex bicyclic structure with multifunctionality
1-(3,5-Dimethylpiperidin-1-yl)-N-(4-methylphenyl)acetamideStructureSimpler aromatic substituent
N-(4-Methylthiazol-2-yl)-acetamideStructureFeatures a thiazole ring

Biological Activity

Preliminary studies suggest that this compound may exhibit significant biological activity due to its functional groups (amide and ketone). Potential interactions with various biological targets include:

  • Anticancer Activity : The compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle regulation.
  • Kinase Inhibition : It may act as an inhibitor for certain kinases involved in cancer progression.

Case Studies

Research has indicated that derivatives of similar structures possess notable biological activities. For instance, studies on 2,7-naphthyridine derivatives have shown them to be potent inhibitors of various kinases, including PDE5 and c-Kit/VEGFR-2 Kinases, which are crucial in cancer pathways .

In vitro tests have demonstrated that certain derivatives exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast carcinoma) and HepG2 (liver carcinoma). For example, compounds structurally related to this compound showed improved anticancer activity when specific substituents were introduced .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Cell Cycle Arrest : Evidence suggests that it may induce G1/S phase arrest in cancer cells.
  • Apoptosis Induction : Activation of caspases has been observed, indicating a pathway leading to programmed cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against other acetamide-containing heterocycles, such as benzothiazole derivatives reported in recent literature. Below is a comparative analysis based on structural motifs, substituent effects, and biological activities:

Table 1: Key Structural and Functional Comparisons

Compound Core Structure Key Substituents Reported Biological Activities Potency Highlights
Target Compound Chromeno[4,3-b]pyridin 3,5-dimethylpiperidinyl, 4-methyl, 5-oxo Hypothesized: Kinase inhibition N/A (Limited direct data)
5d (Benzothiazole derivative, ) Benzothiazole-spiro[indoline] Spiro-thiazolo-oxadiazole, acetamide Anti-inflammatory, antibacterial Most potent in series
5e (Benzothiazole derivative, ) Benzothiazole-spiro[indoline] Spiro-thiazolo-oxadiazole, acetamide Analgesic Most potent in series

Structural Analysis:

  • Core Heterocycles: The chromeno[4,3-b]pyridin core in the target compound contrasts with the benzothiazole-spiro systems in . Chromenopyridins are often associated with planar aromatic systems that facilitate π-π stacking in enzyme active sites (e.g., kinase pockets), whereas benzothiazoles may prioritize hydrophobic interactions or hydrogen bonding via sulfur atoms .
  • Substituent Effects: The 3,5-dimethylpiperidinyl group in the target compound likely enhances lipophilicity compared to the spiro-thiazolo-oxadiazole moieties in derivatives. This could improve blood-brain barrier penetration but may reduce aqueous solubility. The 5-oxo group in the chromenopyridin core may mimic carbonyl interactions observed in bioactive natural products, similar to the 2-oxoindolinylidene groups in compounds, which contribute to anti-inflammatory activity .

Research Findings and Limitations

Key Observations:

Synthetic Characterization : Both the target compound and benzothiazole derivatives in rely on IR and ¹H NMR for structural validation, indicating standardized synthetic protocols for acetamide-linked heterocycles .

Activity-Structure Relationships: The presence of bulky substituents (e.g., dimethylpiperidinyl vs. spiro systems) correlates with activity divergence. Smaller, polar groups in benzothiazoles favor antibacterial action, while lipophilic groups in chromenopyridins may optimize kinase binding.

Limitations:

  • Direct Data Gap: No explicit pharmacological data exist for the target compound, necessitating caution in extrapolating findings from benzothiazole analogs.
  • Diversity of Evidence : Current comparisons rely on a single study (), highlighting the need for expanded structural and functional analyses across diverse compound classes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-dimethylpiperidin-1-yl)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide
Reactant of Route 2
Reactant of Route 2
2-(3,5-dimethylpiperidin-1-yl)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide

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